ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
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Overview
Description
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: is a chemical compound with the molecular formula C10H16O3S and a molecular weight of 216.3 g/mol . This compound features a unique spirocyclic structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties, making it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and sulfur functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and an organic solvent to dissolve the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has garnered attention in various fields of scientific research due to its unique structure and reactivity. Some notable applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate exerts its effects is primarily through its interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of oxygen and sulfur atoms can also facilitate the formation of hydrogen bonds and other interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can be compared with other spirocyclic compounds, such as:
2-azaspiro[3.4]octane: Features a nitrogen atom in the ring system, which can impart different chemical properties and reactivity.
Spirocyclic oxindoles: Known for their applications in medicinal chemistry and drug discovery.
8-azabicyclo[3.2.1]octane:
Properties
CAS No. |
2648957-06-4 |
---|---|
Molecular Formula |
C10H16O3S |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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